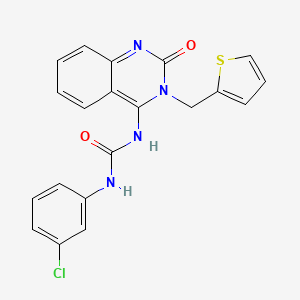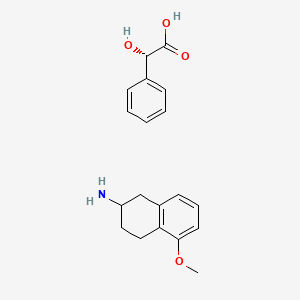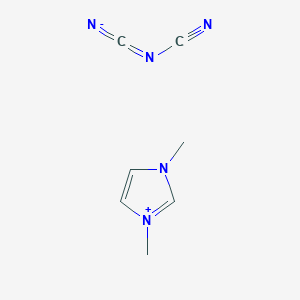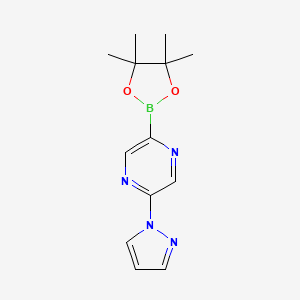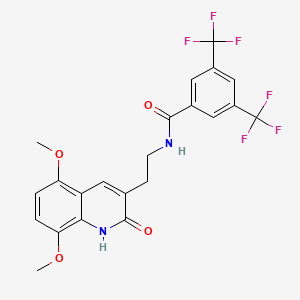![molecular formula C23H17NO7 B14123302 3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B14123302.png)
3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Preparation of 3-methoxyphenol: This can be achieved by methylation of phenol using dimethyl sulfate in the presence of a base such as sodium hydroxide.
Formation of 3-methoxyphenoxy acetic acid: This involves the reaction of 3-methoxyphenol with chloroacetic acid in the presence of a base.
Cyclization to form chromen-4-one: The 3-methoxyphenoxy acetic acid is then cyclized using a dehydrating agent such as phosphorus oxychloride to form the chromen-4-one core.
Introduction of the nitrophenyl group: The final step involves the reaction of the chromen-4-one with 4-nitrobenzyl chloride in the presence of a base to introduce the 4-nitrophenylmethoxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents such as thionyl chloride and nucleophiles such as amines.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can exert its effects through:
Inhibition of enzymes: It may inhibit specific enzymes involved in inflammatory and oxidative stress pathways.
Modulation of signaling pathways: It can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxyphenyl 4-nitrophenyl ether
- 4-methoxyphenyl 4-nitrophenyl ketone
- 3-methoxy-4-nitrophenyl benzoate
Uniqueness
3-(3-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one is unique due to its specific substitution pattern on the chromen-4-one core, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H17NO7 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
3-(3-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one |
InChI |
InChI=1S/C23H17NO7/c1-28-17-3-2-4-19(11-17)31-22-14-30-21-12-18(9-10-20(21)23(22)25)29-13-15-5-7-16(8-6-15)24(26)27/h2-12,14H,13H2,1H3 |
InChI Key |
PSOSEJSAAYXARU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B14123221.png)
![(2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,22'S,24'R)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene]-2'-one](/img/structure/B14123226.png)
![4-(N-benzyl-N-ethylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14123229.png)
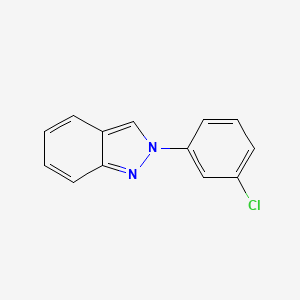
![(R)-(4-amino-1H-pyrrolo[2,3-b]pyridin-1-yl)(4-(1-aminoethyl)phenyl)methanone](/img/structure/B14123239.png)
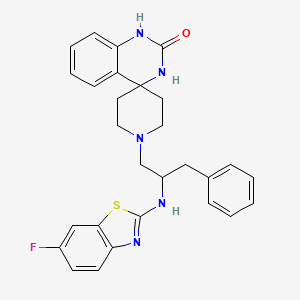
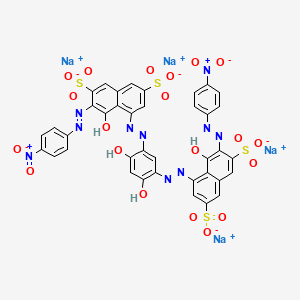
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-propoxybenzyl)propanamide](/img/structure/B14123282.png)
